Vinylidene chloride

Catalog No.
S588040
CAS No.
75-35-4
M.F
C2H2Cl2
H2C=CCl2
C2H2Cl2
M. Wt
96.94 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinylidene chloride

CAS Number

75-35-4

Product Name

Vinylidene chloride

IUPAC Name

1,1-dichloroethene

Molecular Formula

C2H2Cl2
H2C=CCl2
C2H2Cl2

Molecular Weight

96.94 g/mol

InChI

InChI=1S/C2H2Cl2/c1-2(3)4/h1H2

InChI Key

LGXVIGDEPROXKC-UHFFFAOYSA-N

SMILES

C=C(Cl)Cl

Solubility

5 to 10 mg/mL at 70° F (NTP, 1992)
0.02 M
In water, 2,420 mg/L at 25 °C
Insoluble in water
0.63 g/100 g water at 50 °C (solubility at saturation vapor pressure)
In water: 3.5 g/l at 4 °C; 3.0 g/l at 16 °C
Soluble in ethanol, acetone, benzene, carbon tetrachloride; very soluble in ethyl ether, chloroform.
Solubility in water, g/100ml at 25 °C: 0.25 (very poor)
0.04%

Synonyms

1,1-Dichloroethylene; Diofan A 565S; F 1130a; HCC 1130a; Iso-dichloroethylene; R 1130a; Vinylidene chloride; XAN 10

Canonical SMILES

C=C(Cl)Cl

Materials Science: Thermally Expandable Microspheres

Methods: The microspheres are synthesized through in situ suspension copolymerization of vinylidene chloride with other monomers in the presence of a paraffin blowing agent .

Chemical Engineering: Surface Characterization

Methods: The surface free energy and acid-base parameters of the polymer are analyzed to determine its interaction with other substances .

Environmental Science: Barrier Coatings

Methods: Copolymers with vinyl chloride or methyl acrylate are used in solvent-based or latex barrier coatings applied to cellophane, paperboard, and food containers .

Biomedical Applications: Medical Device Manufacturing

Summary: In the biomedical field, vinylidene chloride copolymers are utilized for their biocompatibility and stability in manufacturing medical devices .

Methods: The copolymers are processed into forms suitable for medical applications, such as flexible tubing, blood bags, and other devices .

Results: The use of these materials in medical devices ensures safety, durability, and performance in clinical settings .

Industrial Applications: Food Packaging

Summary: Vinylidene chloride copolymers are extensively used in the industrial sector for food packaging due to their excellent barrier properties .

Methods: The copolymers are formed into films and coatings that are applied to food packaging materials .

Results: The application of these copolymers in food packaging significantly reduces the permeability to oxygen and moisture, preserving the quality of food products .

Polymer Science: Cling Wrap Production

Summary: In polymer science, vinylidene chloride is polymerized to form polyvinylidene chloride, which is used to produce cling wrap and other packaging materials .

Methods: The polymerization process involves the reaction of vinylidene chloride monomers to form long-chain molecules that are then processed into thin films .

Results: The resulting cling wrap has exceptional barrier properties against moisture and gases, making it ideal for preserving food freshness .

Household Products: Cleaning and Utility Items

Summary: Vinylidene chloride polymers are used in household products such as

Methods: These items are manufactured by processing the polymer into films or fibers, which are then fabricated into the final products .

Results: The use of vinylidene chloride in these products offers durability and resistance to chemicals and moisture, enhancing their utility and lifespan .

Industrial Textiles: Artificial Turf and Protective Gear

Summary: Industrially, vinylidene chloride is utilized in the production of

Methods: The compound is polymerized and then formed into yarns or fabrics, which are used in various industrial applications .

Results: Products like artificial turf benefit from the polymer’s resistance to wear and weathering, while protective gear gains enhanced chemical resistance .

Consumer Goods: Doll Hair and Stuffed Animals

Summary: Vinylidene chloride is also used in consumer goods such as

Methods: The polymer is extruded into fine strands for doll hair or spun into plush fibers for stuffed animals .

Results: The resulting products are soft to the touch yet durable and resistant to degradation, making them safe and long-lasting for consumers .

Pyrotechnics: Safety and Performance Enhancement

Summary: In pyrotechnics, vinylidene chloride polymers are used to improve safety and performance .

Methods: The polymers are incorporated into pyrotechnic compositions to control burn rates and reduce sensitivity to moisture .

Results: This application leads to more reliable and safer pyrotechnic devices, with consistent performance across varying environmental conditions .

Footwear: Shoe Insoles and Components

Summary: Vinylidene chloride is used in the footwear industry, particularly in

Methods: The polymer is molded or cut into shapes that fit within shoes, providing cushioning and support .

Results: Shoe insoles made from vinylidene chloride offer comfort, moisture resistance, and a longer lifespan for the footwear .

Packaging: Multilayer Barrier Films

Summary: Vinylidene chloride is used with other polymers in

Methods: These films are created by co-extrusion or lamination processes that combine vinylidene chloride with other materials .

Results: The multilayer films exhibit superior barrier properties, protecting the contents from moisture, oxygen, and other environmental factors .

Semiconductor Industry: High Purity Silicon Dioxide Films

Methods: The process involves chemical vapor deposition, where vinylidene chloride is introduced into a reaction chamber with silicon wafers at high temperatures .

Results: The outcome is a uniform and high-quality SiO2 layer on the silicon wafer, which is crucial for the performance and reliability of semiconductor devices .

Solvent Production: Methylchloroform

Summary: It serves as a starting material for producing methylchloroform (1,1,1-trichloroethane), a solvent used in cleaning electrical machinery .

Methods: The production involves a chemical reaction where vinylidene chloride is processed to form methylchloroform .

Results: Methylchloroform is valued for its effectiveness in degreasing and cleaning electrical components without leaving residue .

Food Packaging: Cling Wrap

Summary: Historically, vinylidene chloride was polymerized to form polyvinylidene chloride, used in the original cling wrap for food packaging .

Methods: The cling wrap was made by extruding the polymer into thin films .

Results: Although this application has been phased out due to environmental concerns, it showcased the excellent barrier properties of vinylidene chloride against moisture and gases .

Coatings: Water-Based Coatings for Plastics

Summary: Vinylidene chloride is applied as a water-based coating to enhance the barrier properties of films made from other plastics .

Methods: This application involves coating biaxially-oriented polypropylene (BOPP) and polyethylene terephthalate (PET) films with a layer of vinylidene chloride .

Results: The coated films exhibit improved resistance to water, oxygen, and aromas, making them suitable for packaging applications .

Fiber Production: Saran Fiber

Summary: Vinylidene chloride is used to produce Saran fiber, which comes in various forms like monofilament, multifilament-twist, and staple fiber .

Methods: The fibers are produced through extrusion and spinning processes .

Results: Saran fibers are known for their chemical resistance, low moisture regain, and resistance to mold, bacteria, and insects .

Environmental Concerns: Phase-Out of Certain Applications

Summary: Due to environmental concerns, particularly the chlorine content, some applications of vinylidene chloride such as in cling wrap have been discontinued .

Methods: The phase-out involved transitioning to alternative materials like low-density polyethylene .

Results: This change reflects the industry’s response to health and environmental concerns associated with chlorinated compounds .

Vinylidene chloride is primarily an industrial chemical []. It's synthesized from 1,1,2-trichloroethane, a byproduct of chlorine production []. Research interest lies in its role as a precursor to other valuable chemicals like polyvinylidene chloride (PVDC), a common plastic wrap material [, ].


Molecular Structure Analysis

Vinylidene chloride has a simple molecular structure with two carbon atoms, two chlorine atoms, and two hydrogen atoms. The carbon atoms are doubly bonded to each other, and each carbon atom also has a single bond to a chlorine atom and a hydrogen atom. This structure creates a polar molecule due to the electronegative chlorine atoms pulling electron density away from the carbon atoms [].


Chemical Reactions Analysis

  • Synthesis: As mentioned earlier, vinylidene chloride is produced from 1,1,2-trichloroethane (TCA) through thermal dehydrochlorination. This reaction eliminates a molecule of HCl from TCA at high temperatures [].

Balanced chemical equation:

CH₃CCl₃ (TCA) -> CH₂=CCl₂ (Vinylidene chloride) + HCl

  • Polymerization: Vinylidene chloride readily undergoes polymerization, a process where multiple molecules combine to form a long chain. This reaction is crucial for the production of PVDC plastic wrap [].

(Note: Specific details of the polymerization mechanism are excluded for brevity.)


Physical And Chemical Properties Analysis

  • Melting point: -122 °C []
  • Boiling point: 32 °C []
  • Solubility: Slightly soluble in water, but miscible with most organic solvents []
  • Stability: Vinylidene chloride is unstable and can decompose to form hazardous byproducts like hydrochloric acid (HCl) upon exposure to heat or light [].

Vinylidene chloride is a hazardous compound due to its:

  • Flammability: It's a flammable liquid that can readily ignite and generate toxic fumes [].
  • Reactivity: It forms explosive peroxides upon contact with air, requiring careful handling and storage [].
  • Toxicity: While specific toxicity data is omitted for safety reasons, research suggests potential health risks upon inhalation or exposure [].

Physical Description

Vinylidene chloride, stabilized appears as a clear colorless liquid with a chloroform-like odor. Flash point 0°F. Boiling point 99°F. Denser (at 10.1 lb / gal) than water and insoluble in water. Hence sinks in water. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Vapors heavier than air.
Liquid
VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid or gas (above 89°F) with a mild, sweet, chloroform-like odor.

Color/Form

Colorless liquid
Colorless liquid or gas (above 89 degrees F)

XLogP3

2.3

Boiling Point

89.1 °F at 760 mm Hg (NTP, 1992)
31.6 °C
32 °C
89.1°F
89°F

Flash Point

14 °F (NTP, 1992)
-19 °C (-2 °F) - closed cup
0 °F (open cup)
-19 °F (-28 °C) - closed cup
-19 °C (Closed cup), -15 °C (Open cup)
-17 °C (Closed cup)
-25 °C c.c.
14°F
-2°F

Vapor Density

3.25 (NTP, 1992) (Relative to Air)
3.25 (Air = 1)
Relative vapor density (air = 1): 3.3
3.25

Density

1.21 at 68 °F (USCG, 1999)
1.2129 at 20 °C/4 °C
Relative density (water = 1): 1.2
1.21

LogP

2.13 (LogP)
log Kow = 2.13
2.41

Odor

Mild, sweet odor resembling that of chloroform

Melting Point

-188.5 °F (NTP, 1992)
-122.5 °C
-122 °C
-188.5°F
-189°F

UNII

21SK105J9D

GHS Hazard Statements

H224: Extremely flammable liquid and vapor [Danger Flammable liquids];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H351: Suspected of causing cancer [Warning Carcinogenicity]

Use and Manufacturing

IDENTIFICATION: 1,1-Dichloroethylene is a colorless liquid. It has a mild, sweet odor. It is insoluble in water. USE: 1,1-Dichloroethylene is an important commercial chemical. It is used in the production of polymers and organic synthesis. It is used to make plastic products such as Saran wrap and Velon. EXPOSURE: Workers who produce or use 1,1-dichloroethylene may breathe in mists and vapors, or have direct skin contact. The general population will have limited exposure. If 1,1-dichloroethylene is released to the environment, it will be broken down in air by reaction with hydroxyl and nitrate radicals. It may be broken down in the air by sunlight. It will volatilize into air from soil and water surfaces. It is expected to move easily through soil. It will be slowly broken down by microorganisms. It is not expected to build up in fish. RISK: 1,1-Dichloroethylene is a skin, eye, and throat irritant. The central nervous system is the main target of toxicity in humans that breath 1,1-dichloroethylene. Feelings of drunkenness, dizziness, headache, nausea, difficulty breathing, and fainting have occurred after exposure to high-to-very high levels of 1,1-dichloroethylene in the air. Decreased liver function has been reported in some workers exposed to 1,1-dichloroethene and related chemicals over time. An increase in birth defects (heart and nervous system defects, cleft pallet) were observed in children born in areas where drinking water was contaminated with multiple chemicals including dichloroethylenes. Limited data do not indicate an association between cancer and occupational exposure to 1,1-dichloroethylene. The central nervous system, liver, kidney, and lung are the primary targets of toxicity in laboratory animals exposed to high oral doses or air levels of 1,1-dichloroethylene. No evidence of infertility was observed in laboratory animals exposed to 1,1-dichloroethylene in drinking water or air prior to pregnancy. Increased abortion, fetal death, and birth defects were observed in laboratory animals exposed to high air levels of 1,1-dichloroethylene during pregnancy. Birth defects in the heart were observed in some offspring following exposure to high levels of 1,1-dichloroethylene in drinking water before and/or during pregnancy. Cancer of the kidney and mammary glands and leukemia were reported in some laboratory animals following lifetime inhalation exposure to 1,1-dichloroethylene. Tumors were not induced in laboratory animals following lifetime oral exposure to 1,1-dichloroethylene. The U.S. EPA IRIS program determined that there is suggestive evidence of carcinogenicity via the inhalation route, based on evidence of carcinogenicity in animals, but determined that data are not sufficient to assess human carcinogenic potential. The U.S. EPA IRIS program determine that data are inadequate for an assessment of the human carcinogenic potential of 1,1-dichloroethylene via the oral route. The International Agency for Research on Cancer determined that 1,1-dichloroethylene is possibly carcinogenic to humans based on inadequate evidence in humans and evidence of carcinogenicity in animals. The potential for 1,1-dichloroethylene to cause cancer in humans has not been assessed by the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

500 mm Hg at 68 °F ; 591 mm Hg at 77° F (NTP, 1992)
600.07 mmHg
600 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 66.5
500 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Impurities

A typical analysis of commercial-grade vinylidene chloride monomer (excluding inhibitors) is as follows: vinylidene chloride 99.8%; trans-1,2-dichloroethylene 900 ppm; vinyl chloride 800 ppm; 1,1,1-trichloroethane 150 ppm; cis-1,2-dichloroethylene 10 ppm; and 1,1-dichloroethane, ethylene chloride, and trichloroethylene, each less than 10 ppm.
Dichloroacetylene has been reported to be an impurity in some commercial samples of vinylidene chloride.
Commercial product contains small proportion of inhibitor.

Other CAS

75-35-4
9002-85-1

Wikipedia

1,1-dichloroethene

Biological Half Life

0.19 Days
... Four dosage-levels of 1,1-dichloroethylene (1,1-DCE) (10, 25, 50, and 100 mg/kg BW) in 50% aqueous polyethylene glycol 400 were given iv and po to fasted and nonfasted male Sprague-Dawley rats. Serial blood samples were taken from the tail artery of the lightly etherized animals for up to 490 min after dosing. ... There was no difference between nonfasted and fasted iv rats in biological half-life (t1/2). ... t1/2 did show increases with increasing dose in these animals. ... The t1/2 of 1,1-DCE in orally dosed rats was somewhat longer than in their iv counterparts. The t1/2 values for nonfasted, orally dosed rats were longer than for their fasted counterparts, suggesting delayed absorption due to the presence of food in the G.I. tract. ... In male Sprague-Dawley rats, the t1/2 (after dose of 10 to 100 mg/kg) was 46-55 min after iv admin in fasted rats, 62-69 min after oral admin in fasted rats, 42-63 min after iv admin in nonfasted rats, and 78-138 min after oral admin in nonfasted rats.

Use Classification

Chemical Classes -> Volatile organic compounds
Hazardous Air Pollutants (HAPs)
Fire Hazards -> Carcinogens, Flammable - 4th degree, Reactive - 2nd degree

Methods of Manufacturing

1,1-Dichloroethylene is almost exclusively produced from 1,1,2-trichloroethane that is made from 1,2-dichloroethane or vinyl chloride. ... 1,1,2-Trichloroethane is converted to vinylidene chloride by dehydrochlorination, which can be carried out by two routes: 1. Liquid-phase dehydrochlorination in the presence of alkali, e.g., NaOH /and/ 2. Pyrolytic gas-phase cracking at elevated temperatures. ... The latter route has the advantage that valuable chlorine is recovered as hydrogen chloride, which can be used again for oxychlorination processes. By this route, however, vinylidene chloride selectivity is low, because the formation of 1,2-dichloroethylenes is favored. In the liquid phase reaction, vinylidene chloride selectivity is well above 90%; however, hydrogen chloride is lost as a salt.
Preparation from ethylene chloride: Reilly, United States of America patent 2140548 (1938 to Dow); by dechlorination of 1,1,2-trichloroethane: Conrad, Gould, United States of America patent 2989570 (1961 to Ethyl Corp).

General Manufacturing Information

All other basic organic chemical manufacturing
Plastic material and resin manufacturing
Ethene, 1,1-dichloro-: ACTIVE
Vinylidene chloride is less stable than most other chloroethylenes because it is very susceptible to both oxidation and polymerization. To avoid these reactions, oxygen scavengers, such as amino and sulfur compounds or phenol derivatives must be added as stabilizers
The monomethyl ether of hydroquinone is added to commercial grades of vinylidene chloride as an inhibitor.

Analytic Laboratory Methods

Method: NIOSH 1015, Issue 2; Procedure: gas chromatography with flame ionization detection; Analyte: vinylidene chloride; Matrix: air; Detection Limit: 7 ug/sample.
Method: OSHA 19; Procedure: gas chromatography using an flame ionization detector; Analyte: vinylidine chloride; Matrix: air; Detection Limit: 0.05 ppm (0.2 mg/cu m).
Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: 1,1-dichloroethylene; Matrix: validated for treated drinking water, wastewater, and ground water; Detection Limit: 0.19 ug/L.
Method: EPA-EAD 601; Procedure: gas chromatography with electrolytic conductivity or microcoulometric detector; Analyte: 1,1-dichloroethylene; Matrix: municipal and industrial discharges; Detection Limit: 0.13 ug/L.
For more Analytic Laboratory Methods (Complete) data for 1,1-Dichloroethylene (24 total), please visit the HSDB record page.

Clinical Laboratory Methods

The purge-and-trap gas chromatography/mass spectrometry method has been adapted for analysis of volatile organics, including vinylidene chloride, in fish (limit of detection, 10 ug/kg) and in body tissue (limit of detection, 10 ug/kg).

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature 2 - 8 °C. Air and moisture sensitive. Light sensitive. Store under inert gas. Over time, pressure may increase causing containers to burst.
Vinylidene chloride must be stored in tanks that have nickel, baked phenolic, or glass linings.
Store in a flammable liquid storage area or approved cabinet away from ignition sources and corrosive and reactive materials. May form peroxides in storage. High concentrations cause a deficiency of oxygen with the risk of unconsciousness or death. Check that oxygen content is at least 19% before entering storage or spill area. A regulated, marked area should be established where this chemical is handled, used, or stored in compliance with OSHA Standard 1910.1045. ... Prior to working with this chemical you should be trained on its proper handling and storage. Before entering confined space where this chemical may be present, check to make sure that an explosive concentration is not present. Vinylidene chloride must be stored to avoid contact with oxidizers, such as perchlorates, peroxides, permanganates, chlorates, and nitrates, and strong acids, such as hydrochloric, sulfuric, and nitric, since violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away from sources of heat. Protect storage containers from physical damage. Sources of ignition, such as smoking and open flames, are prohibited where vinylidene chloride is handled, used, stored. Metal containers involving the transfer of 5 gallons or more of vinylidene chloride should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of vinylidene chloride. Wherever vinylidene chloride is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings. Procedures for handling, use, and storage of cylinders should be in compliance with OSHA 1910.101 and 1910.169, as with the recommendations of the Compressed Gas Association.
Store in a cool, dry, well-ventilated location. Do not store in aluminum. Separate from air, light, heat, strong oxidizing materials. Outside or detached storage is preferred. Inside storage should be in a standard flammable liquids storage warehouse, room, or cabinet.

Interactions

Effects of pretreatment with metabolic inducers and inhibitors on covalent binding and cellular reactivity in lung and liver of CD-1 mice following intraperitoneal injection of 1,1-dichloroethylene (1,1-DCE) were investigated. Pretreatment with 3-methylcholanthrene produced marked proliferation of membranes of smooth endoplasmic reticulum in Clara cells, while similar pulmonary cellular reactivity was not evoked by administration of phenobarbital. Administration of SKF-525A in conjunction with 1,1-DCE resulted in loss of apical bulges characteristic of Clara cells and, concomitantly, a reduction in smooth endoplasmic reticulum. ... No potentiation in hepatocellular necrosis by pretreatment with phenobarbital was noted. Pretreatment with 3-methylcholanthrene provided a small degree of protection from pulmonary and hepatic injury. Pretreatment with SKF-525A indicates that alkylation reactions in the lung appear to be directed to macromolecules which are not critical to the integrity of Clara cells, or occurred at noncritical sites, while those in the liver may not follow similar patterns of reactivities. Prior treatment of piperonyl-butoxide exacerbated injury in both lung and liver, but elicited no alterations in concentrations of covalently bound 1,1-DCE. These results suggest the lack of an association between pneumotoxicity and metabolism through a P448 dependent pathway.
To determine if L-2-oxothiazolidine-4-carboxylate protects rats from the hepatoxicity of 1,1-dichloroethylene, fasted male Sprague-Dawley-rats were treated with 10 mm/kg of L-2-oxothiazolidine-4-carboxylate sc, or an equivalent amount of saline, 1 hour prior to the peritoneal administration of 50 mg/kg 1,1-dichloroethylene. Serum alanine-aminotransferase was used to monitor onset, peak, and extent of liver damage. L-2-oxothiazolidine-4- carboxylate pretreated rats showed consistently lower serum alanine- aminotransferase activities 2 to 24 hr after 1,1-dichloroethylene. Alanine-aminotransferase activities in L-2-oxothiazolidine-4-carboxylate pretreated rats exceeded control levels at about 4 hr after 1,1-dichloroethylene treatment compared to only 2 hr in the saline pretreated group. Peak alanine-aminotransferase values were approximately ten fold lower in the L-2-oxothiazolidine-4-carboxylate treated animals indicating a protective effect of L-2-oxothiazolidine-4-carboxylate on 1,1-dichloroethylene hepatotoxicity. This protection was associated with about 50% less total, acid soluble and acid precipitable 1,1-dichloroethylene in serum, 30% less in urine and at 24 hr 30 to 68% less covalently bound in the liver, kidney and lung. Peak liver injury correlated well with the amount of 1,1-dichloroethylene in serum at early times and with the amount covalently bound to liver at 24 hr. There was only a poor correlation with 1,1-dichloroethylene in the urine. Fasted rats demonstrated a persistent loss of hepatic cytochrome p450 at 3 and 6 hr whereas their hepatic and renal reduced glutathione contents were transiently diminished at 3 hr. The L-2-oxothiazolidine-4-carboxylate induced loss of hepatic cytochrome p450 which converted 1,1-dichloroethylene to reactive intermediates, contributed to the apparent decrease in toxin metabolism and therefore to the L-2-oxothiazolidine-4-carboxylate protection against 1,1-dichloroethylene induced liver injury.
Pretreatment of rodents with diethyldithiocarbamate, carbon disulfide, ... thiram or disulfiram resulted in different degrees of protection against the acute toxicity of vinylidene chloride.
The inhibitor of mixed-function oxidase, SKF-525A, had no effect on mortality in immature rats (80-100 g), but markedly exacerbated 1,1-dichloroethylene toxicity in rats weighing 260-270 g. Pretreatment with 3-aminotriazole or carbon tetrachloride protected fasted, male rats of all sizes tested from lethal effects of doses of 1,1-dichloroethylene below 700 mg/kg.
For more Interactions (Complete) data for 1,1-Dichloroethylene (23 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions. Contains the following stabilizer(s): Mequinol (0.02%).
It forms explosive peroxides upon exposure to air.

Dates

Modify: 2023-08-15

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